1,6-Diisocyanato-2,2,3-trimethylhexane

Catalog No.
S15061044
CAS No.
67765-67-7
M.F
C11H18N2O2
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Diisocyanato-2,2,3-trimethylhexane

CAS Number

67765-67-7

Product Name

1,6-Diisocyanato-2,2,3-trimethylhexane

IUPAC Name

1,6-diisocyanato-2,2,3-trimethylhexane

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C11H18N2O2/c1-10(5-4-6-12-8-14)11(2,3)7-13-9-15/h10H,4-7H2,1-3H3

InChI Key

WLQSCYKUJNTFCV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN=C=O)C(C)(C)CN=C=O

1,6-Diisocyanato-2,2,3-trimethylhexane is an organic compound characterized by its molecular formula C11H18N2O2\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{2} and a molecular weight of approximately 210.27 g/mol. This compound is classified as a diisocyanate, which means it contains two isocyanate functional groups (-N=C=O) attached to a branched hexane backbone. Its structure allows for significant reactivity, particularly in the formation of polyurethane materials, making it valuable in various industrial applications .

Due to its isocyanate groups:

  • Polymerization: The isocyanate groups react with polyols to create polyurethane polymers, which are widely used in coatings, adhesives, and foams.
  • Addition Reactions: The compound can react with amines to form urea linkages. This reaction is significant in producing various chemical intermediates.
  • Hydrolysis: When exposed to water, the isocyanate groups hydrolyze to produce amines and carbon dioxide .

Common Reagents and Conditions

  • Polymerization: Typically involves polyols, catalysts (like dibutyltin dilaurate), and solvents such as toluene.
  • Addition Reactions: Requires primary and secondary amines and solvents like tetrahydrofuran.
  • Hydrolysis: Involves water along with acids or bases as catalysts.

The synthesis of 1,6-Diisocyanato-2,2,3-trimethylhexane typically involves the reaction of hexamethylenediamine with phosgene:

  • Reactants: Hexamethylenediamine and phosgene.
  • Solvent: Dichloromethane is commonly used.
  • Temperature Control: The reaction is conducted at low temperatures (0-5°C) to minimize by-product formation.
  • Purification: The product is purified through distillation to achieve high purity levels.

In industrial settings, continuous reactors are employed for large-scale production along with advanced purification techniques .

1,6-Diisocyanato-2,2,3-trimethylhexane has diverse applications across various fields:

  • Polyurethane Production: Used extensively in creating flexible foams, rigid foams, elastomers, and coatings.
  • Adhesives: Acts as a key component in formulating strong adhesives due to its reactivity.
  • Medical Devices: Utilized in developing biocompatible coatings that enhance the performance of medical implants and devices.
  • Coatings: Employed in protective coatings that require durability and resistance to environmental factors .

Interaction studies involving 1,6-Diisocyanato-2,2,3-trimethylhexane focus on its reactivity with various nucleophiles such as alcohols and amines. The mechanisms typically involve the formation of urethane or urea linkages through nucleophilic attack on the electrophilic carbon of the isocyanate group. These interactions are critical for understanding how this compound can be integrated into polymeric materials and biological systems.

Additionally, safety assessments are necessary due to the potential health risks associated with exposure to diisocyanates .

Several compounds share structural similarities with 1,6-Diisocyanato-2,2,3-trimethylhexane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,6-DiisocyanatohexaneC6H10N2O2Simpler structure; used in similar applications
4,4'-Methylenediphenyl diisocyanateC15H10N2O2Widely used in polyurethane production; more toxic
Toluene diisocyanateC9H6N2O2Commonly used in coatings; lower reactivity
1-Isocyanato-3-isocyanatomethylbenzeneC11H10N2OUnique structure; used in specialty polymers

Uniqueness of 1,6-Diisocyanato-2,2,3-trimethylhexane

What sets 1,6-Diisocyanato-2,2,3-trimethylhexane apart from these similar compounds is its branched structure which enhances its reactivity while providing unique properties such as flexibility and stability in polyurethane applications. Its specific arrangement allows for tailored mechanical properties in end products compared to linear or less branched diisocyanates .

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Exact Mass

210.136827821 g/mol

Monoisotopic Mass

210.136827821 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-11

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